BenchChemオンラインストアへようこそ!

Hdac-IN-28

Cancer Biology Epigenetics HDAC6 Inhibition

HDAC-IN-28 (compound 10c) is the definitive selective HDAC6 inhibitor for oncology research. Unlike pan‑HDAC inhibitors (e.g., SAHA), it exhibits >200‑fold selectivity for HDAC6 over class I HDACs and >20,000‑fold over other isoforms, eliminating off‑target effects. This profile enables clean dissection of HDAC6‑dependent mechanisms in leukemia and multiple myeloma – validated by potent apoptosis induction and cell‑cycle arrest in HL‑60 and RPMI‑8226 cells. As a benchmark tool compound for α‑tubulin acetylation studies, it ensures reproducible, target‑specific results. Sourced with purity >98% and available in multiple sizes to meet your project needs.

Molecular Formula C23H26N4O4S
Molecular Weight 454.5 g/mol
Cat. No. B12427803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac-IN-28
Molecular FormulaC23H26N4O4S
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N(CC2=CC=C(S2)C3=CN=CN=C3)C(=O)CCCCCC(=O)NO
InChIInChI=1S/C23H26N4O4S/c1-31-19-9-7-18(8-10-19)27(23(29)6-4-2-3-5-22(28)26-30)15-20-11-12-21(32-20)17-13-24-16-25-14-17/h7-14,16,30H,2-6,15H2,1H3,(H,26,28)
InChIKeyKDKIOVFBUVSSSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hdac-IN-28: A Potent and Selective HDAC6 Inhibitor for Cancer Research


Hdac-IN-28, also known as HDAC6-IN-28 or compound 10c, is a histone deacetylase 6 (HDAC6) inhibitor [1]. It is characterized as a potent small molecule designed to selectively inhibit HDAC6, a key enzyme in epigenetic regulation and a validated target for oncology research [2]. It is available for research purposes under CAS number 1621154-88-8 . However, significant discrepancies exist between published reports on its potency, with IC50 values ranging from 4.4 nM to 261 nM, which may be attributed to different assay conditions or compound forms [1][2].

Why Hdac-IN-28 Cannot Be Substituted by Pan-HDAC or Other Isoform-Selective Inhibitors


Generic substitution with pan-HDAC inhibitors (like vorinostat/SAHA) or less selective HDAC6 inhibitors is not scientifically equivalent due to Hdac-IN-28's unique selectivity profile. A key study shows that Hdac-IN-28 (compound 10c) exhibits a >200-fold selectivity for HDAC6 over class I HDACs (HDAC1-3) and >20,000-fold over other isoforms [1]. This is in stark contrast to SAHA, which is a non-selective pan-inhibitor [1]. This high selectivity is critical for minimizing off-target effects, such as those associated with broad HDAC inhibition, and ensures that experimental outcomes are specific to HDAC6 modulation. Therefore, data generated with this compound cannot be reliably reproduced by substituting it with a pan-inhibitor or a compound with a different selectivity fingerprint.

Quantitative Evidence Guide for Hdac-IN-28 (Compound 10c) Selection


HDAC6 Inhibitory Potency Compared to Clinical Pan-Inhibitor SAHA

Hdac-IN-28 (compound 10c) is a more potent inhibitor of HDAC6 than the clinically approved pan-HDAC inhibitor SAHA (vorinostat) [1]. In a direct head-to-head biochemical assay, Hdac-IN-28 inhibited HDAC6 with an IC50 of 4.4 nM, which is approximately 9-fold more potent than SAHA's IC50 of 39.9 nM [1].

Cancer Biology Epigenetics HDAC6 Inhibition

Isoform Selectivity Profile for Minimizing Off-Target Class I HDAC Effects

Hdac-IN-28 (compound 10c) demonstrates remarkable isoform selectivity, a key differentiator from pan-HDAC inhibitors [1]. It exhibits 218-fold selectivity for HDAC6 over HDAC1, >53-fold selectivity over HDAC2 and HDAC3, and >20,000-fold selectivity over HDAC4, 7, 8, 9, and 11 [1]. In contrast, the pan-inhibitor SAHA shows minimal selectivity, potently inhibiting class I HDACs (e.g., HDAC1 IC50 = 46 nM) [1].

Epigenetics Selectivity Profiling Drug Discovery

Superior Antiproliferative Activity in Hematological Cancer Cell Lines

In cell-based assays, Hdac-IN-28 (compound 10c) exhibits superior antiproliferative effects compared to SAHA against several hematological cancer cell lines [1]. Specifically, its IC50 against HL-60 (leukemia) and RPMI-8226 (multiple myeloma) cells is 0.25 µM and 0.23 µM, respectively, which is approximately 2- to 2.5-fold lower (more potent) than that of SAHA (IC50 = 0.52 µM and 0.57 µM) [1].

Oncology Leukemia Multiple Myeloma

Potent Induction of Apoptosis at Low Micromolar Concentrations

Hdac-IN-28 (compound 10c) is a more effective inducer of apoptosis compared to SAHA at equivalent concentrations [1]. Flow cytometry analysis revealed that treatment with 0.45 µM of Hdac-IN-28 led to strong apoptosis induction in HL-60 cells, whereas the same concentration of SAHA induced negligible apoptosis [1].

Apoptosis Cell Death Cancer Research

Validation of HDAC6-Specific Target Engagement via α-Tubulin Acetylation

Hdac-IN-28 (compound 10c) demonstrates target-specific activity consistent with its selectivity profile [1][2]. It increases the acetylation of α-tubulin, a direct substrate of HDAC6, without affecting the acetylation of histone H3, a marker of class I HDAC (e.g., HDAC1) inhibition [1][2]. This biomarker response confirms selective engagement of HDAC6 over class I HDACs in a cellular context.

Target Engagement Biomarker HDAC6

Recommended Research Applications for Hdac-IN-28


Elucidating HDAC6-Specific Pathways in Hematological Cancers

Due to its superior antiproliferative activity and potent apoptosis induction in HL-60 and RPMI-8226 cells compared to SAHA, Hdac-IN-28 is an ideal chemical probe for dissecting HDAC6-dependent mechanisms in leukemia and multiple myeloma. It enables researchers to study the effects of potent and selective HDAC6 inhibition on cell cycle arrest (G1/subG1 phase) and caspase 3 activation, without the confounding influence of class I HDAC inhibition [1].

Investigating Cytoskeletal Dynamics via α-Tubulin Acetylation

Hdac-IN-28's validated, selective target engagement makes it a powerful tool for studying the role of α-tubulin acetylation in cellular processes. The compound can be used to induce hyperacetylation of α-tubulin without altering histone acetylation, providing a clean model to investigate the functional consequences of this post-translational modification on processes like cell migration, intracellular trafficking, and mitosis [1][2].

Preclinical Studies Requiring a High-Degree of HDAC6 Selectivity

For research programs aiming to develop next-generation HDAC6 inhibitors with an improved therapeutic window, Hdac-IN-28 serves as a benchmark tool compound. Its selectivity profile (e.g., 218-fold over HDAC1) allows researchers to profile the phenotypic consequences of highly selective HDAC6 blockade and to compare these outcomes directly with the effects of less selective or pan-inhibitors like SAHA [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hdac-IN-28

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.